4-epi-Dolutegravir
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,7S)-N-[(2,4-difluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O5/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28)/t10-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWKPHLQXYSBKR-BONVTDFDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357289-37-2 | |
| Record name | Dolutegravir S,S-isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357289372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DOLUTEGRAVIR S,S-ISOMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGD6SPP2VH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chiroptical and Stereochemical Characterization of 4 Epi Dolutegravir
Elucidation of Absolute and Relative Stereoconfiguration of 4-epi-Dolutegravir
The determination of both the absolute and relative stereoconfiguration of this compound relies on a combination of advanced analytical techniques. Dolutegravir possesses two stereogenic centers, typically at positions C4 and C12a of its tricyclic core sic.gov.coresearchgate.net. The primary active pharmaceutical ingredient, Dolutegravir, is generally understood to be the (4R, 12aR) isomer ncats.io. Consequently, this compound is expected to be an isomer that differs in configuration at one of these centers, most likely the C4 position, thus potentially being the (4S, 12aR) isomer.
X-ray Crystallography: This technique provides definitive information about the three-dimensional structure of a molecule, including the absolute and relative stereochemistry. By obtaining single crystals of this compound and analyzing their diffraction patterns, researchers can precisely map the atomic positions and confirm the configuration at each chiral center sic.gov.co.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for determining relative stereochemistry. Techniques such as ¹H NMR and ¹³C NMR provide information about the connectivity and chemical environment of atoms. More advanced techniques, including Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Overhauser Effect Spectroscopy (HOESY), are vital for establishing spatial proximity between nuclei. These through-space correlations can reveal the relative orientation of substituents and ring conformations, thereby aiding in the assignment of relative stereochemistry sic.gov.comdpi.com. For instance, specific coupling constants between protons or between protons and fluorine atoms can also offer clues about dihedral angles and, consequently, relative configurations mdpi.com.
Chiral Derivatization Methods: The Mosher method, which involves derivatizing a chiral molecule with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), can be employed. The resulting diastereomeric esters or amides exhibit distinct NMR spectra, allowing for the determination of the absolute configuration at the original stereocenter usm.edu. This approach, when applied to this compound, can provide a complementary method for absolute configuration assignment.
Comparative Stereochemistry with Dolutegravir and Other Analogues
Dolutegravir is recognized as the (4R, 12aR) isomer ncats.io. This compound, as an epimer, differs from Dolutegravir at a single chiral center. Given the nomenclature "4-epi," it is highly probable that the stereochemical difference lies at the C4 position, meaning this compound would possess the (4S, 12aR) configuration, assuming Dolutegravir is (4R, 12aR) researchgate.net. The other potential stereoisomers of Dolutegravir include its enantiomer, (4S, 12aS), and its diastereomer, (4R, 12aS).
Chiral Resolution Techniques for Isomeric Separation and Purification
The separation and purification of stereoisomers like this compound from Dolutegravir and other related isomers are typically achieved using chiral chromatography, predominantly chiral High-Performance Liquid Chromatography (HPLC). This method utilizes a chiral stationary phase (CSP) that interacts differentially with enantiomers and diastereomers, leading to their separation.
Various chiral stationary phases have been investigated for the resolution of Dolutegravir stereoisomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed. Examples include Lux Cellulose-4 humanjournals.com, Chiralpak IF-3 scholarsresearchlibrary.comscholarsresearchlibrary.com, and Chiralcel OJ-3R csic.es. The selection of the appropriate CSP, along with the optimization of the mobile phase composition, flow rate, and column temperature, is critical for achieving adequate resolution (Rs) between the target isomers.
A typical chiral HPLC method for separating Dolutegravir stereoisomers might involve a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small percentage of an acidic modifier like orthophosphoric acid humanjournals.com. The flow rate is usually maintained at approximately 1.0-1.5 mL/min humanjournals.comcsic.es. Achieving a resolution (Rs) greater than 3.0 is generally considered indicative of good separation humanjournals.com. These methods are vital not only for analytical purposes, such as quantifying the levels of this compound as an impurity, but also for preparative-scale purification to obtain pure stereoisomers for further study.
Table 1: Representative Chiral HPLC Parameters for Dolutegravir Isomer Separation
| Parameter | Value / Description | Reference |
| Column | Lux Cellulose-4, 250 mm x 4.6 mm, 5µ | humanjournals.com |
| Chiralpak IF-3 | scholarsresearchlibrary.comscholarsresearchlibrary.com | |
| Chiralpak IA, IB, IC, OD-H, Chiralcel OJ-3R | csic.esmdpi.com | |
| Mobile Phase | Acetonitrile:Water:Orthophosphoric acid (980:40:2 v/v/v) | humanjournals.com |
| Mixtures of acetonitrile, methanol (B129727), water, and buffers (various compositions tested) | scholarsresearchlibrary.comcsic.es | |
| Flow Rate | 1.5 mL/min | humanjournals.com |
| 1 mL/min | csic.es | |
| Detection | UV (e.g., 262 nm) | innovareacademics.in |
| Resolution (Rs) | > 3.0 (between Dolutegravir enantiomer and Dolutegravir) | humanjournals.com |
| LOD (Enantiomer) | 0.006% w/w | humanjournals.com |
| LOQ (Enantiomer) | 0.018% w/w | humanjournals.com |
| LOD (Diastereomer) | 0.007% w/w | humanjournals.com |
| LOQ (Diastereomer) | 0.021% w/w | humanjournals.com |
Synthetic Strategies and Formation Pathways of 4 Epi Dolutegravir
Impurity Generation during Dolutegravir Manufacturing Processes
The presence of stereoisomers like 4-epi-Dolutegravir is a common challenge in the synthesis of chiral pharmaceuticals. Their formation during manufacturing necessitates careful analysis and control.
Process chemistry analyses are crucial for identifying and understanding the origins of impurities like this compound in Dolutegravir API. It is classified as a process-related impurity and an optical isomer synzeal.compharmaffiliates.comsimsonpharma.comscholarsresearchlibrary.comglobalresearchonline.netlongdom.org. While detailed mechanistic studies specifically outlining the formation of this compound are not always published, its presence indicates that certain synthetic steps may not proceed with absolute stereochemical fidelity, or that epimerization can occur under specific reaction conditions [9, Scheme 4]. The identification and quantification of such critical isomeric impurities are essential for ensuring the quality and safety of the final drug product, with regulatory guidelines often setting strict limits for their presence longdom.orgresearchgate.netresearchgate.net.
Effective control and mitigation of this compound and other stereoisomeric impurities in Dolutegravir production rely on a combination of robust process development and advanced analytical methodologies. A cornerstone of this strategy is the development and validation of chiral High-Performance Liquid Chromatography (HPLC) methods, which enable the precise separation and quantification of Dolutegravir from its optical isomers scholarsresearchlibrary.comglobalresearchonline.netlongdom.orgscholarsresearchlibrary.comhumanjournals.com. Techniques employing specialized chiral stationary phases, such as Chiralpak IF-3 or Lux cellulose-4 columns, are instrumental in achieving the required resolution scholarsresearchlibrary.comglobalresearchonline.nethumanjournals.com. Beyond analytical detection, process optimization plays a critical role. This involves fine-tuning reaction parameters, including temperature, reagent selection, catalyst choice, and solvent systems, to maximize diastereoselectivity and minimize any potential for epimerization during synthesis mdpi.comsci-hub.seresearchgate.net. Implementing stringent in-process controls and establishing comprehensive quality management systems are vital for ensuring that the levels of isomeric impurities remain within acceptable regulatory limits researchgate.net.
Degradation-Induced Formation of this compound
The stability of Dolutegravir and the potential for its degradation products to include stereoisomers are areas of interest in pharmaceutical quality assessment. Forced degradation studies are conducted to understand how the drug behaves under various stress conditions, such as hydrolysis, oxidation, photolysis, and thermal exposure researchgate.net. While these studies have identified various degradation products researchgate.net, direct evidence or specific reports detailing the formation of this compound as a degradation product are not prominently featured in the reviewed literature. However, the general investigation into "degradant impurities" suggests that chemical or environmental stresses could potentially induce stereochemical changes or rearrangements, which might, in principle, lead to the formation of epimers. Further targeted research would be necessary to definitively establish if this compound is a significant degradation product of Dolutegravir.
Advanced Analytical Methodologies for 4 Epi Dolutegravir Profiling
Chromatographic Separation Techniques for Isomeric Purity Analysis
Chromatography plays a pivotal role in separating complex mixtures, enabling the isolation and quantification of individual components, including isomers. For compounds like 4-epi-Dolutegravir, which may exist as stereoisomers or closely related impurities of Dolutegravir, chiral separation techniques are paramount.
High-Performance Liquid Chromatography (HPLC) Methodologies for Isomer Resolution
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for pharmaceutical analysis, widely utilized for separating and quantifying Dolutegravir and its related substances, including potential stereoisomers. Reversed-phase HPLC (RP-HPLC) methods have been developed to achieve this separation. One such method employs a Kromasil C8 column (150 × 4.6 mm, 5 µm) with a mobile phase consisting of 0.1% trifluoroacetic acid in water (Mobile Phase A) and methanol (B129727) (Mobile Phase B), utilizing a gradient elution mode at a flow rate of 1.0 mL/min. Detection is typically performed at 240 nm using a UV detector. This method has demonstrated sensitivity, with limits of detection (LOD) and quantification (LOQ) indicating its suitability for impurity analysis longdom.org.
Chiral RP-HPLC methods are specifically designed to resolve enantiomers and diastereomers. For Dolutegravir, methods have been reported using chiral stationary phases, such as Chiralpak IF scholarsresearchlibrary.com or Lux Cellulose-4 humanjournals.com, with mobile phases comprising mixtures of organic solvents (e.g., acetonitrile (B52724), methanol, tertiary butyl methyl ether) and buffered aqueous solutions. These methods aim to achieve adequate resolution between Dolutegravir and its optical isomers, such as (R,R)-diastereomers and (S,R)-enantiomers, which are considered undesired impurities scholarsresearchlibrary.comhumanjournals.com. For instance, a method using a Lux Cellulose-4 column with a mobile phase of acetonitrile:water:orthophosphoric acid (980:40:2 v/v/v) at a flow rate of 1.5 mL/min was reported to provide a resolution of more than 3.0 between Dolutegravir enantiomers and diastereomers humanjournals.com.
Table 1: HPLC Method Parameters for Dolutegravir Isomer Separation
| Parameter | Method 1 (RP-HPLC for Impurities) | Method 2 (Chiral RP-HPLC for Isomers) | Method 3 (RP-HPLC for Impurities) |
| Column | Kromasil C8 (150 × 4.6 mm, 5 µm) | Chiralpak IF (specific dimensions not detailed) | Lux Cellulose-4 (250 mm × 4.6 mm, 5µ) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water | Potassium dihydrogen phosphate (B84403) buffer (pH 2.0 ± 0.05) + SDS | Acetonitrile:Water:Orthophosphoric acid (980:40:2 v/v/v) |
| Mobile Phase B | Methanol | Acetonitrile + Tertiary butyl methyl ether | Not specified |
| Elution Mode | Gradient | Gradient | Isocratic |
| Flow Rate | 1.0 mL/min | Not specified | 1.5 mL/min |
| Detection Wavelength | 240 nm (UV) | Not specified | 258 nm |
| Column Temperature | 35°C | Not specified | Not specified |
| Injection Volume | 10 µL | Not specified | 15 µL |
| Run Time | 20 min | Not specified | 50 min |
| Key Performance | Sensitive, accurate, precise for impurity determination longdom.org | Separates (R,R)-diastereomer, (S,S)-diastereomer, (S,R)-enantiomer scholarsresearchlibrary.com | Resolution > 3.0 for enantiomer/diastereomer separation humanjournals.com |
Supercritical Fluid Chromatography (SFC) and Other Chiral Separation Techniques for this compound
Supercritical Fluid Chromatography (SFC) offers advantages over traditional HPLC, including faster analysis times, reduced organic solvent consumption, and unique selectivity, making it a valuable technique for chiral separations in pharmaceutical analysis sepscience.comijper.org. While specific SFC methods for this compound were not detailed in the provided search results, SFC is generally recognized as a powerful tool for separating chiral and achiral compounds in drug development. Its ability to achieve efficient separations with less solvent makes it an environmentally friendly and cost-effective alternative or complement to HPLC for resolving stereoisomers ijper.org. The development of SFC instrumentation, including hybrid systems and various chiral stationary phases, continues to enhance its applicability in complex separation workflows sepscience.comijper.orgmdpi.com.
Sophisticated Spectrometric Approaches for Structural Confirmation and Quantification
Spectrometric techniques are indispensable for elucidating the precise molecular structure and quantifying analytes. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy provide complementary information for comprehensive characterization.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
HRMS is crucial for determining the exact mass of a compound, which aids in confirming its elemental composition and identifying unknown impurities or degradation products. For Dolutegravir and its related substances, HRMS, often coupled with Liquid Chromatography (LC-MS or UPLC-MS), has been employed to identify degradation products and impurities researchgate.netsci-hub.senih.gov. In fragmentation analysis (MS/MS), specific precursor-to-product ion transitions are monitored to confirm the identity and structure of the molecule. For Dolutegravir (DTG), common transitions include m/z 420.13→277.00 or 420.13→277.1 in positive ion mode, which are utilized in quantitative bioanalysis nih.govmedrxiv.orgglobalresearchonline.net. HRMS data provides accurate mass measurements, allowing for the calculation of elemental formulas, such as for protonated Dolutegravir ([M+H]+) calculated at m/z 420.1366 nih.govrsc.org. The fragmentation patterns can also reveal structural features, aiding in the differentiation of isomers or related compounds.
Table 2: HRMS Data for Dolutegravir and Related Ions
| Analyte/Ion | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Dolutegravir (DTG) | 420.1366 | 420.1374 (Observed) | Positive | nih.govrsc.org |
| Dolutegravir (DTG) | 420.1366 | 277.00 | Positive | medrxiv.org |
| Dolutegravir (DTG) | 420.1366 | 277.1 | Positive | nih.gov |
| Dolutegravir (DTG) | 420.1366 | 136.0 | Positive | nih.gov |
| Dolutegravir (DTG) | 420.1366 | 127.0 | Positive | nih.gov |
| Dolutegravir (DTG) | 420.1366 | 107.0 | Positive | nih.gov |
| Dolutegravir (DTG) | 420.1366 | 101.0 | Positive | nih.gov |
| Dolutegravir (DTG) | 420.15 | 276.95 | Positive | globalresearchonline.net |
| Dolutegravir-d4 | 423.13 | 280.10 | Positive | medrxiv.org |
| Dolutegravir (DP-1) | 420.26 (Observed) | Not specified | Positive | sci-hub.se |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly multi-dimensional techniques like COSY, HSQC, and HMBC, is essential for unequivocally determining the complete structure of organic molecules, including stereochemical assignments. While specific NMR data for this compound was not directly presented, NMR is routinely used in the characterization of Dolutegravir and its impurities researchgate.netnih.govnih.gov. For example, ¹H and ¹³C NMR spectra are used to confirm functional groups and connectivity. The coupling constants observed in ¹H NMR spectra can provide insights into the relative stereochemistry of adjacent protons, aiding in the assignment of configurations, especially in ring systems where stereoisomers may be present ipb.pt. The characterization of Dolutegravir and its synthesized impurities often involves a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and sometimes HRMS, to confirm their structures researchgate.netnih.govnih.gov.
Quantitative Analytical Method Validation for this compound in Complex Matrices
The validation of analytical methods is a critical step to ensure their reliability, accuracy, and precision for quantitative analysis, especially when dealing with complex matrices like biological fluids or pharmaceutical formulations. Validation parameters, as per ICH guidelines, typically include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
For Dolutegravir and its impurities, validated RP-HPLC methods have demonstrated linearity with correlation coefficients (r) often exceeding 0.998 longdom.org. The linearity range for Dolutegravir has been reported from 0.05-10 µg/mL nih.gov or 0.25-10 mcg/mL globalresearchonline.net. Precision is typically evaluated by calculating relative standard deviation (RSD), with values for method precision and intermediate precision often found to be within acceptable limits, such as <2.91% scholarsresearchlibrary.com or <5% derpharmachemica.com. Accuracy is assessed through percentage recovery, which has been reported to be in the range of 97-101% for impurities longdom.org or 80-120% for optical isomers scholarsresearchlibrary.com. LOD and LOQ values are determined to establish the sensitivity of the method; for example, LOD values for Dolutegravir enantiomers have been reported as low as 0.006% w/w globalresearchonline.net.
Methods for quantifying Dolutegravir in plasma have also been validated, demonstrating good linearity (r ≥ 0.9996), with precision values ranging from 0.7-4.1% and accuracy from 98.3-102.0% nih.gov. Similar validation parameters are applied to methods intended for the analysis of this compound, ensuring that the method is suitable for its intended purpose, whether for impurity profiling in drug substance or quantification in biological samples.
Compound List:
this compound
Dolutegravir (DTG)
(R,R)-diastereomer of Dolutegravir
(S,S)-diastereomer of Dolutegravir
(S,R) enantiomer of Dolutegravir
Dolutegravir sodium
DP-1 (Degradation Product 1)
DP-2 (Degradation Product 2)
O-methyl ent-dolutegravir
N-(2,4-difluorobenzyl)-4-methoxy-3-oxobutanamide
Dimer impurity
Biochemical Interactions and in Vitro Biotransformation of 4 Epi Dolutegravir
Characterization of Potential In Vitro Interactions with Metabolic Enzymes (e.g., UGTs, CYPs) and Transporters (e.g., OCT2, P-gp, BCRP)
Given that 4-epi-Dolutegravir is not a significant metabolite, in vitro interaction studies have focused on the parent compound, Dolutegravir.
Interaction with Metabolic Enzymes:
In vitro studies have shown that Dolutegravir has a low potential to act as a perpetrator of drug-drug interactions by inhibiting major metabolic enzymes. At clinically relevant concentrations, Dolutegravir demonstrated little to no direct inhibition of a wide range of cytochrome P450 enzymes and UGTs. nih.govresearchgate.netnih.gov Specifically, in vitro assays showed weak or no inhibition (IC50 >50 μM) of CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A, UGT1A1, or UGT2B7. europa.eutmda.go.tz Furthermore, Dolutegravir did not induce the expression of CYP1A2, CYP2B6, or CYP3A4 in human hepatocytes. nih.govresearchgate.net
Interaction with Transporters:
Dolutegravir is a substrate for the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). researchgate.netnih.govscielo.org.za However, due to its high intrinsic membrane permeability, the impact of these transporters on its intestinal absorption is limited. nih.govresearchgate.net
In terms of inhibitory potential, Dolutegravir shows a specific interaction with the renal Organic Cation Transporter 2 (OCT2). In vitro studies have established Dolutegravir as an inhibitor of OCT2, which is consistent with clinical observations of modest, non-pathological increases in serum creatinine. fda.govnih.govscielo.org.za It also inhibits the Multidrug and Toxin Extrusion Transporter 1 (MATE1) and, to a lesser extent, MATE2-K. tmda.go.tzpmda.go.jp Conversely, Dolutegravir shows weak or no inhibition of other key transporters. nih.govresearchgate.netnih.gov
Below is a table summarizing the in vitro inhibitory concentrations (IC50) of Dolutegravir against various metabolic enzymes and transporters.
| Enzyme/Transporter | Substrate Used in Assay | Test System | IC50 (μM) | Reference(s) |
| Enzymes | ||||
| CYP1A2 | Not Specified | Human Liver Microsomes | >50 | europa.eutmda.go.tz |
| CYP2A6 | Not Specified | Human Liver Microsomes | >50 | europa.eutmda.go.tz |
| CYP2B6 | Not Specified | Human Liver Microsomes | >50 | europa.eutmda.go.tz |
| CYP2C8 | Not Specified | Human Liver Microsomes | >50 | europa.eutmda.go.tz |
| CYP2C9 | Not Specified | Human Liver Microsomes | >50 | europa.eutmda.go.tz |
| CYP2C19 | Not Specified | Human Liver Microsomes | >50 | europa.eutmda.go.tz |
| CYP2D6 | Not Specified | Human Liver Microsomes | >50 | europa.eutmda.go.tz |
| CYP3A | Not Specified | Human Liver Microsomes | >50 | europa.eutmda.go.tz |
| UGT1A1 | Not Specified | Not Specified | >50 | europa.eutmda.go.tz |
| UGT2B7 | Not Specified | Not Specified | >50 | europa.eutmda.go.tz |
| Transporters | ||||
| P-gp | Not Specified | Not Specified | >30 | nih.govresearchgate.net |
| BCRP | Not Specified | Not Specified | >30 | nih.govresearchgate.net |
| OCT1 | Not Specified | Not Specified | >30 | nih.govresearchgate.net |
| OCT2 | Metformin | HEK293 cells | 1.93 | tmda.go.tz |
| OAT1 | Para-aminohippuric acid | S2 cells | 2.12 | pmda.go.jp |
| OAT3 | Estrone sulfate | S2 cells | 1.97 | pmda.go.jp |
| MATE1 | Metformin | HEK293 cells | 6.34 | tmda.go.tzpmda.go.jp |
| MATE2-K | Metformin | HEK293 cells | 24.8 | pmda.go.jp |
| MRP2 | Not Specified | Not Specified | >30 | nih.govresearchgate.net |
| MRP4 | Estradiol 17β-D-glucuronide | Membrane vesicles | 84.4 | pmda.go.jp |
| OATP1B1 | Not Specified | Not Specified | >30 | nih.govresearchgate.net |
| OATP1B3 | Not Specified | Not Specified | >30 | nih.govresearchgate.net |
| BSEP | Taurocholic acid | Membrane vesicles | >100 | pmda.go.jp |
Comparative In Vitro Metabolic Profiles of Dolutegravir and this compound
A direct comparative in vitro metabolic profile of Dolutegravir and this compound is not available in the current scientific literature. This is primarily because, as established in studies with human liver cells, this compound is not formed in significant quantities from Dolutegravir through metabolic processes. fda.gov Consequently, research has logically focused on the metabolic fate and interactions of the parent drug, Dolutegravir.
The metabolic profile of Dolutegravir is well-characterized:
Primary Pathway: Glucuronidation via UGT1A1 to form an inactive ether glucuronide metabolite. nih.govnih.gov
Secondary Pathway: Oxidation via CYP3A4. nih.govnih.gov
Minor Pathways: Contributions from UGT1A3 and UGT1A9. researchgate.nethiv.gov
Without detectable formation or isolation of this compound from in vitro metabolic systems, it is not possible to conduct parallel studies to determine its metabolic stability, identify its potential metabolites, or assess its capacity to inhibit or induce metabolic enzymes and transporters. Therefore, the in vitro metabolic profile is effectively that of Dolutegravir itself.
Computational Chemistry and Molecular Modeling of 4 Epi Dolutegravir
Conformational Analysis and Energetic Stabilities of 4-epi-Dolutegravir Isomers
Conformational analysis involves identifying all possible three-dimensional arrangements (conformations) of a molecule and determining their relative energetic stabilities. For chiral molecules like this compound, which possesses stereocenters, different stereoisomers can exhibit distinct conformational preferences and energy profiles. Computational methods such as molecular mechanics (MM) and quantum mechanics (QM) are typically used for this purpose.
Methodology: Techniques like systematic conformational searching (e.g., using algorithms like Monte Carlo or genetic algorithms) combined with energy minimization using force fields (e.g., MMFF94x nih.gov) or higher-level quantum chemical calculations (e.g., DFT) can map out the potential energy surface of the molecule. The lowest energy conformers are considered the most stable and are likely to be the predominant forms in solution.
Expected Findings: Studies on Dolutegravir and related compounds suggest that the precise spatial arrangement of functional groups, influenced by the stereochemistry at its chiral centers, dictates its interaction with the target enzyme. For this compound, computational analysis would aim to identify its most stable conformers and compare their energy profiles with those of other Dolutegravir stereoisomers. This would involve calculating relative energies, dihedral angles, and other structural descriptors. While specific data for this compound is limited in the provided search results, general studies on stereoisomers of similar drugs highlight the significant impact of stereochemistry on conformational stability and biological activity nih.govresearchgate.netacs.org. The energetic differences between conformers and stereoisomers can be quantified, providing insights into their relative populations under physiological conditions.
Molecular Dynamics Simulations of this compound and Related Stereoisomers
Molecular dynamics (MD) simulations provide a temporal perspective on molecular behavior, allowing researchers to observe the movement and flexibility of molecules over time. This is crucial for understanding how a drug molecule interacts with its environment and target, including its stability and dynamic fluctuations.
Methodology: MD simulations track the trajectories of atoms in a system (e.g., this compound in a solvent environment or docked to its target) by integrating Newton's equations of motion. These simulations, often run for nanoseconds to microseconds, can reveal information about root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond dynamics. Simulations are typically performed using molecular mechanics force fields like MMFF94x nih.govplos.org.
Expected Findings: MD simulations of Dolutegravir have been used to investigate its binding to HIV integrase, particularly in the context of drug resistance mutations plos.orgnih.govasm.org. For this compound, MD simulations would explore its dynamic behavior, such as conformational changes, solvent interactions, and stability in the presence of the HIV integrase enzyme. Comparing the RMSD and RMSF values between this compound and other stereoisomers would highlight differences in their flexibility and structural integrity. Studies on related INSTIs have shown that MD can predict changes in protein stability and flexibility upon mutation, correlating with drug binding plos.orgnih.gov. For instance, simulations might reveal differences in the degree of protein backbone fluctuation or the stability of specific loops within the integrase active site when bound to this compound versus the active Dolutegravir isomer.
In Silico Prediction of Molecular Interactions and Binding Modes with Relevant Biomolecules
Predicting how a molecule binds to its biological target is a cornerstone of computational drug discovery. For this compound, the primary target is the HIV-1 integrase enzyme. Molecular docking and more advanced simulation techniques are used to determine the binding mode and affinity.
Methodology: Molecular docking algorithms predict the preferred orientation and binding affinity of a ligand (this compound) within the active site of a protein (HIV integrase). This involves scoring functions that estimate the binding energy based on various interaction types, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. Further refinement can be achieved using molecular mechanics/generalized Born surface area (MM/GBSA) or molecular dynamics with binding free energy calculations plos.orgasm.org.
Expected Findings: Docking studies on Dolutegravir and other integrase inhibitors have identified key interactions with residues in the integrase active site, particularly with the conserved DDE motif and associated metal ions (Mg2+) essential for catalysis plos.orgasm.orgnih.gov. For this compound, these studies would predict its binding pose within the HIV integrase active site, highlighting specific amino acid residues it interacts with and the nature of these interactions (e.g., hydrogen bonds, π-π stacking, hydrophobic contacts). Differences in binding affinity and mode compared to the active Dolutegravir isomer would be expected due to the altered stereochemistry at position 4. For example, a study on other INSTIs indicated that mutations at position 148 (like Q148H/K/R) significantly affect binding, and similar stereochemical changes in this compound could lead to altered interactions with these critical residues or the metal ions nih.govmdpi.com. Binding free energy calculations would provide quantitative measures of these interactions, allowing for a comparison of the binding strengths of different stereoisomers.
Q & A
Q. What are the established synthetic pathways for 4-epi-Dolutegravir, and what analytical techniques are recommended for confirming its structural integrity?
To synthesize this compound, follow protocols optimized for stereochemical control, such as asymmetric catalysis or chiral resolution. Key steps include protecting group strategies and stereospecific coupling reactions. For structural confirmation, use high-performance liquid chromatography (HPLC) to assess purity, nuclear magnetic resonance (NMR) for stereochemical assignment, and high-resolution mass spectrometry (HRMS) to verify molecular mass. Cross-reference spectral data with literature and ensure reproducibility by repeating synthesis and characterization across independent labs .
Q. How does the stereochemical configuration of this compound influence its antiviral activity compared to Dolutegravir?
Design comparative studies using in vitro antiviral assays (e.g., TZM-bl cells infected with HIV-1). Measure half-maximal inhibitory concentrations (IC50) for both compounds under identical conditions. Pair this with molecular docking simulations to analyze binding affinity differences to the integrase enzyme. Control variables such as viral strain, cell passage number, and assay duration to minimize confounding factors .
Q. What stability-indicating methods are validated for assessing this compound under varying pH and temperature conditions?
Employ forced degradation studies: expose the compound to acidic/alkaline hydrolysis, oxidative stress, and thermal degradation. Use ultra-high-performance liquid chromatography (UHPLC) with photodiode array detection to monitor degradation products. Validate methods per ICH guidelines (specificity, linearity, precision) and correlate results with computational stability predictions (e.g., Arrhenius plots for thermal stability) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic (PK) data for this compound across preclinical studies?
Conduct a meta-analysis of existing PK studies, tabulating variables such as dosage, animal model (e.g., rodents vs. non-human primates), and analytical methods (e.g., LC-MS/MS vs. ELISA). Use statistical tools like mixed-effects models to account for interspecies variability and assay sensitivity differences. Validate findings with in vivo crossover studies in a single model system under standardized conditions .
Q. What experimental strategies elucidate the metabolic pathways of this compound and potential drug-drug interactions (DDIs)?
Combine in vitro hepatocyte incubations with LC-MS/MS-based metabolite profiling to identify phase I/II metabolites. Compare metabolic clearance rates against cytochrome P450 (CYP) isoform-specific inhibitors/inducers (e.g., ketoconazole for CYP3A4). Integrate in silico tools like Simcyp® to simulate DDIs and prioritize in vivo validation .
Q. How do resistance mutations in HIV-1 integrase affect the efficacy of this compound, and what experimental models best capture this?
Generate site-directed mutants of integrase (e.g., Q148H/G140S) and test inhibitory concentrations (IC50) in cell-based assays. Use structural biology techniques (crystallography or cryo-EM) to visualize binding interactions. Complement with longitudinal clinical isolate collections to track resistance emergence in real-world settings .
Q. What computational frameworks are most robust for predicting the off-target binding of this compound?
Apply molecular dynamics (MD) simulations to assess binding to non-integrase targets (e.g., kinases, transporters). Validate predictions using in vitro selectivity panels (e.g., Eurofins Cerep® SafetyScreen) and compare results with Dolutegravir’s selectivity profile. Use machine learning models trained on antiretroviral datasets to prioritize high-risk off-targets .
Methodological Guidance for Data Analysis
- Data Contradictions : Create comparative tables summarizing experimental variables (e.g., Table 1: In vitro efficacy studies of this compound) to identify methodological discrepancies. Use funnel plots to assess publication bias in meta-analyses .
- Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, assay data, and computational scripts in repositories like Zenodo or Figshare .
Authoritative Data Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
